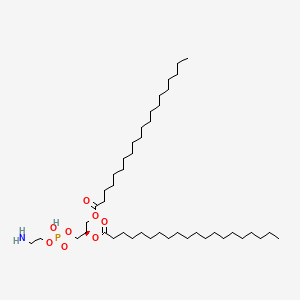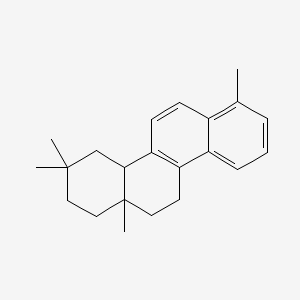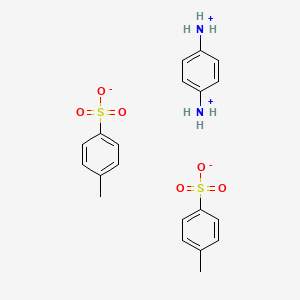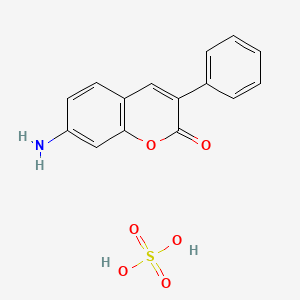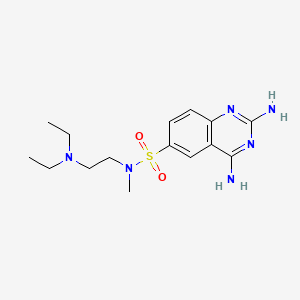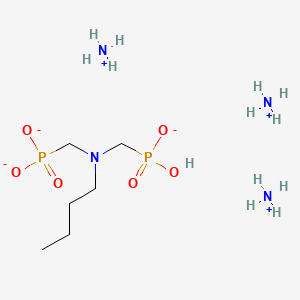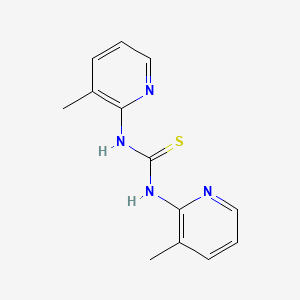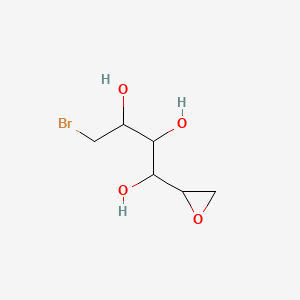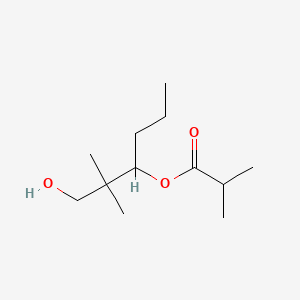![molecular formula C13H20O B12681345 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 93904-56-4](/img/structure/B12681345.png)
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is an organic compound with the molecular formula C13H20O. It belongs to the class of bicyclic compounds, specifically a bicyclo[2.2.2]octane derivative. This compound is known for its unique structure, which includes an isopropyl group and a methyl group attached to a bicyclic octane ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.
Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.
Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products
Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its unique odor profile, contributing to the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-one: Contains a ketone group instead of an aldehyde.
Uniqueness
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93904-56-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
InChI Key |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


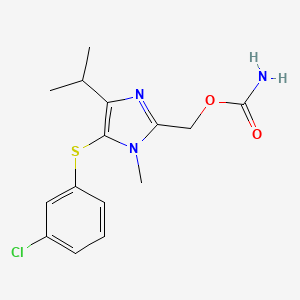
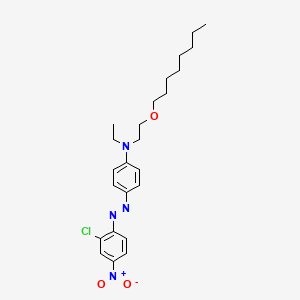
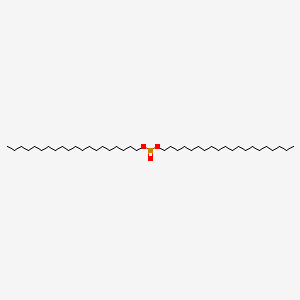
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
